3-(Thiophen-3-yl)propane-1,2-diol

Description

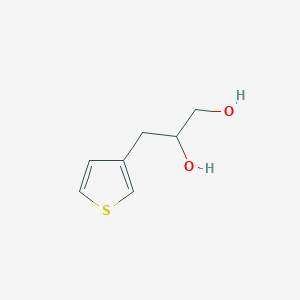

3-(Thiophen-3-yl)propane-1,2-diol is a diol derivative featuring a thiophene ring substituted at the third carbon of the propane-1,2-diol backbone. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula |

C7H10O2S |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

3-thiophen-3-ylpropane-1,2-diol |

InChI |

InChI=1S/C7H10O2S/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5,7-9H,3-4H2 |

InChI Key |

IUARUVSVQOMDFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)propane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the reaction of thiophene with epoxides under acidic or basic conditions to introduce the diol functionality. Another approach involves the use of thiophene-3-carboxaldehyde, which undergoes reduction and subsequent hydroxylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)propane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the thiophene ring or the diol group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield thiophene-3-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the thiophene ring .

Scientific Research Applications

3-(Thiophen-3-yl)propane-1,2-diol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)propane-1,2-diol involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and electron transfer processes, while the diol group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its thiophene moiety, which differentiates it from analogs with phenyl, fluorophenyl, or other heterocyclic substituents. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

| Compound Name | Substituent/Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-(Thiophen-3-yl)propane-1,2-diol | Thiophene ring (C₄H₃S) | C₇H₁₀O₂S | 158.22 | Electron-rich sulfur atom; potential for π-π stacking and redox activity. |

| 3-Phenoxypropane-1,2-diol | Phenoxy (C₆H₅O) | C₉H₁₂O₃ | 168.19 | Lacks sulfur; lower lipophilicity compared to thiophene derivatives. |

| 3-(4-Fluorophenoxy)propane-1,2-diol | 4-Fluorophenoxy (C₆H₄FO) | C₉H₁₁FO₃ | 186.18 | Fluorine enhances binding affinity; electron-withdrawing effects. |

| 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol | CF₃-phenoxy | C₁₀H₁₁F₃O₃ | 236.19 | Trifluoromethyl boosts lipophilicity and metabolic stability. |

| Guaifenesin | 2-Methoxyphenoxy | C₁₀H₁₄O₄ | 198.22 | Methoxy group improves solubility; used as an expectorant. |

Physicochemical Properties

- Lipophilicity: Thiophene’s sulfur atom increases electron density and lipophilicity compared to phenyl or phenoxy groups . This may enhance membrane permeability in biological systems.

- Thermal Stability: Fluorinated analogs (e.g., 3-(4-Fluorophenoxy)propane-1,2-diol) exhibit higher melting points due to stronger intermolecular interactions (e.g., ∆fusH = 20.5 kJ/mol) . Thiophene derivatives may show intermediate stability due to weaker dipole interactions than fluorinated compounds.

- Solubility : Methoxy-substituted diols (e.g., Guaifenesin) have higher aqueous solubility than thiophene analogs, which may require formulation adjustments for pharmaceutical use .

Stereochemical Considerations

Enantiomers such as (R)-3-phenylpropane-1,2-diol exhibit distinct biological activities compared to their (S)-counterparts . If this compound has chiral centers, its stereochemistry could critically influence receptor binding or metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.